molecular formula C10H20O8 B6298420 Sorbitol methacrylate CAS No. 108175-19-5

Sorbitol methacrylate

Cat. No. B6298420
CAS RN: 108175-19-5
M. Wt: 268.26 g/mol
InChI Key: YJJBIWJQZNMPIB-VFQQELCFSA-N
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Description

Sorbitol methacrylate (SMA) is a water-soluble methacrylate monomer that is used in a variety of applications. It is a hydrophilic monomer that can be used in the synthesis of polymers networks, and it is also used as a cross-linking agent in the production of polymeric materials. SMA is a versatile monomer that has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Gelling Agent in Lithium Batteries

Sorbitol methacrylate has been utilized as a gelling agent in lithium batteries. A study by (Ue et al., 1993) demonstrated the use of 1,3:2,4-di(p-methoxycarbonylbenzylidene)sorbitol to immobilize liquid electrolytes, enhancing the mechanical strength of the gelled electrolyte without compromising conductivity.

Enzymatic Synthesis Optimization

The enzymatic synthesis of sorbitan methacrylate, derived from sorbitol, was optimized in research by (Jeong & Park, 2006). This study employed response surface methodology to determine optimal conditions for sorbitan methacrylate biosynthesis, achieving a high conversion yield.

Drug Delivery Vehicles

Sorbitol methacrylate has been investigated for its potential in creating drug delivery vehicles. A study by (Frank et al., 2011) explored the use of polymethyl-methacrylate and sorbitol-based capsules for antibiotic delivery, demonstrating their effectiveness in controlling drug release.

Low-Calorie Sugar Production

In the food industry, sorbitol methacrylate has applications in low-calorie sugar production. (Ladero et al., 2007) investigated the production of sorbitol from fructose-6-phosphate using genetically modified Lactobacillus plantarum, achieving high efficiency in glucose conversion to sorbitol.

Surface-Immobilized Enzyme Activity

The application of sorbitol methacrylate in enhancing enzyme activity was shown in research by (Badieyan et al., 2017). They developed a surface-immobilized enzyme on poly(sorbitol methacrylate) chains, retaining significant catalytic activity in air.

Sorbitol Production from Lactose

Sorbitol production from lactose has been enhanced using sorbitol methacrylate. A study by (Boeck et al., 2010) focused on genetically engineered Lactobacillus casei for efficient sorbitol production, highlighting its potential use in the food industry.

Sorbitol in Diabetic Pathology

The role of sorbitol in diabetic pathology was explored in a study by (Kador, 1990), linking abnormal sorbitol accumulation to diabetes-associated complications and suggesting potential therapeutic interventions.

Stationary Phase for Chromatography

A novel application of sorbitol methacrylate in chromatography was demonstrated by (Persson et al., 2008). They developed a hydrophilic stationary phase using sorbitol methacrylate grafted silica for hydrophilic interaction chromatography, showing distinct selectivity compared to other columns.

properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBIWJQZNMPIB-VFQQELCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorbitol methacrylate
Reactant of Route 2
Sorbitol methacrylate
Reactant of Route 3
Sorbitol methacrylate
Reactant of Route 4
Sorbitol methacrylate
Reactant of Route 5
Sorbitol methacrylate
Reactant of Route 6
Sorbitol methacrylate

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